molecular formula C9H10N2 B3351227 3,7-Dimethylimidazo[1,2-A]pyridine CAS No. 34165-15-6

3,7-Dimethylimidazo[1,2-A]pyridine

Katalognummer: B3351227
CAS-Nummer: 34165-15-6
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: CEZVAFVOLJSDFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethylimidazo[1,2-a]pyridine (CAS: 64270-43-5) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system with methyl substituents at the 3- and 7-positions (Figure 1). Derivatives of this scaffold, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, have demonstrated nanomolar potency against drug-resistant TB strains .

Eigenschaften

IUPAC Name

3,7-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-11-8(2)6-10-9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZVAFVOLJSDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546846
Record name 3,7-Dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34165-15-6
Record name 3,7-Dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylimidazo[1,2-A]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the cyclization of N-(2-pyridyl)amides with aldehydes in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3,7-Dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: N-bromosuccinimide, sodium hydride.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Anti-Tuberculosis Activity

One of the most significant applications of DMIP is in the development of anti-tuberculosis (TB) agents. Research has demonstrated that DMIP derivatives exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

  • Mechanism of Action : DMIP inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. This action disrupts the integrity of the bacterial cell, leading to cell death .
  • Case Studies :
    • A series of synthesized 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed promising in vitro activity with minimum inhibitory concentrations (MICs) ranging from 0.003 to 5.0 μM against Mtb H37Rv strain .
    • In a study by Moraski et al., several DMIP derivatives were evaluated for their anti-tuberculosis activity, with some compounds demonstrating MIC values as low as 12.5 μg/mL against resistant strains .

Antimicrobial Properties

Beyond tuberculosis, DMIP has been investigated for its broad-spectrum antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Synthesis and Structural Modifications

The versatility of DMIP as a scaffold has led to extensive research on its synthetic pathways and derivative formation:

  • Synthetic Routes : Efficient synthetic methods have been developed to produce DMIP derivatives with varying substituents that enhance biological activity. For instance, a two-step synthetic route was established for creating dimethylisoxazole-attached imidazo[1,2-a]pyridine compounds aimed at targeting specific bromodomain proteins involved in cancer progression .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the DMIP structure affect its biological activity. For example, the introduction of different functional groups can significantly alter the compound's potency against TB and other pathogens .

Industrial Applications

DMIP's unique properties also make it valuable in pharmaceutical development beyond infectious diseases:

  • Pharmaceutical Development : The compound serves as a building block in synthesizing new drugs aimed at various therapeutic targets due to its ability to interact with diverse biological pathways.
  • Agrochemicals : Its chemical stability and reactivity allow for potential applications in agrochemical formulations aimed at pest control or enhancing plant growth.

Wirkmechanismus

The mechanism of action of 3,7-Dimethylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to bacterial cell death. The compound may also interact with other cellular targets, contributing to its broad-spectrum antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Methyl Positions Target/Application MIC (μM) or IC50 Toxicity (VERO Cell Line IC50) Key Findings
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides 2,7 M. tuberculosis QcrB MIC90: 0.07–2.2 >128 μM Potent against MDR/XDR-TB; excellent pharmacokinetic profile in mice .
2,5-Dimethylimidazo[1,2-a]pyridine 2,5 N/A N/A N/A Safety data available (CAS: 6188-30-3); no significant activity reported.
3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine 3,7 Anticancer (structural lead) N/A N/A Limited data; phenyl substitution may enhance lipophilicity .
2,8-Dimethylimidazo[1,2-a]pyridine 2,8 Cervical cancer/melanoma IC50: ~10–20 μM Moderate Induces apoptosis via AKT/mTOR pathway inhibition .

Key Findings

Anti-Tuberculosis Activity :

  • 2,7-Dimethyl Derivatives : Exhibited exceptional potency against M. tuberculosis H37Rv (MIC80: 0.03–5.0 μM) and MDR/XDR strains (MIC90: ≤0.03–0.8 μM). The QcrB subunit of the electron transport chain was identified as the target . Mutation T313A in qcrB confers cross-resistance, indicating a common mechanism .
  • 3,7-Dimethyl Derivatives : While direct anti-TB data are lacking, carboxamide derivatives with similar substitution patterns (e.g., 2,6-dimethyl analogs) showed MICs of 4–32 μg/mL, though less potent than first-line drugs like isoniazid .

Anticancer Activity: 2,8-Dimethylimidazo[1,2-a]pyridine (Compound 5): Demonstrated cell cycle arrest and apoptosis in melanoma and cervical cancer cells at IC50 values of ~10–20 μM . 3,7-Dimethyl-2-phenyl Derivative: Enhanced lipophilicity from phenyl substitution may improve membrane permeability, though biological data remain sparse .

Structure-Activity Relationship (SAR) Insights

  • Methyl Position :
    • 2,7-Dimethyl substitution optimizes anti-TB activity, likely due to improved binding to QcrB and reduced steric hindrance .
    • 3,7-Dimethyl derivatives may prioritize different targets (e.g., kinases or transporters) due to altered electronic effects.
  • Functional Groups: Carboxamide side chains enhance solubility and target engagement. For example, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with bulky aryl ethers achieved nanomolar potency . Phenyl or hydrazone substituents (e.g., in 3,7-dimethyl-2-phenyl derivatives) may shift activity toward anticancer applications .

Biologische Aktivität

3,7-Dimethylimidazo[1,2-A]pyridine (DMIP) is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and toxicology due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

DMIP belongs to the imidazo[1,2-a]pyridine class of compounds, which are characterized by their fused ring structure comprising nitrogen atoms. These compounds have been studied for their potential use in various therapeutic contexts, including anti-tuberculosis and anti-cancer applications.

Antituberculosis Activity

Recent studies have highlighted the potent anti-tuberculosis (TB) activity of DMIP derivatives. For instance:

  • In vitro Studies : DMIP analogs demonstrated significant activity against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for some compounds were as low as 0.003 to 0.05 μM against Mtb strains, showcasing their effectiveness even against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
  • Mechanism of Action : Transcriptional profiling experiments indicated that DMIP compounds may interfere with essential metabolic pathways in Mtb, although the precise mechanisms remain under investigation .

Anticancer Properties

DMIP has also been evaluated for its anticancer potential:

  • Cell Line Studies : Compounds derived from DMIP were tested against various cancer cell lines including HeLa and MCF-7. Most showed low cytotoxicity with IC50 values greater than 128 μM, indicating a favorable safety profile .
  • Structure-Activity Relationship : SAR studies revealed that modifications at specific positions on the imidazo ring could enhance anticancer activity while maintaining low toxicity .

Pharmacological Profile

The pharmacological profile of DMIP includes a wide range of activities:

  • Antimicrobial : Beyond TB, DMIP derivatives exhibit antibacterial and antifungal properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Analgesic and Anti-inflammatory : Some studies suggest that DMIP analogs possess analgesic and anti-inflammatory effects, making them candidates for pain management therapies .

Case Studies

Several case studies illustrate the therapeutic potential of DMIP:

  • Combination Therapy for Tuberculosis : A study involving ND-09759, a DMIP derivative, demonstrated that it could be effectively combined with standard TB treatments like isoniazid (INH) and rifampicin (RMP). This combination showed enhanced efficacy against MDR strains in mouse models .
  • Pharmacokinetic Analysis : In vivo studies indicated that ND-09759 had a favorable pharmacokinetic profile with a half-life of 20.1 hours when administered at 30 mg/kg body weight in mice .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the DMIP structure can influence biological activity:

Modification Position Effect on Activity Example Compounds
C2Increased potencyCompound 8 (MIC 80: 0.0009 μM)
C6Enhanced stabilityBenzyl amides
C3Variable effectsVarious carboxamide derivatives

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3,7-dimethylimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions, Friedel-Crafts acylation, or multicomponent reactions. For example:

  • Friedel-Crafts Acylation : Lewis acid-catalyzed acetylation at the C-3 position (optimized with AlCl₃ or FeCl₃) achieves high regioselectivity and yield (>80%) for acetylated derivatives .
  • Multicomponent Reactions : Combining 2-aminopyridine, aldehydes, and trimethylsilylcyanide (TMSCN) under microwave irradiation with scandium triflate catalysis produces 3-amino-substituted derivatives efficiently .
    • Critical Consideration : Avoid α-halo ketones in favor of benzyl/allyl halides to expand substrate scope and reduce side reactions .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing C-3 vs. C-7 methyl groups via coupling patterns) .
  • X-ray Diffraction : Resolves crystal packing influenced by π-π stacking and C–H⋯N interactions, critical for understanding solid-state reactivity .
  • HRMS : Validates molecular weight and purity, especially for halogenated derivatives (e.g., 3-iodo-2,6,7-trichloro variants) .

Advanced Research Questions

Q. How can regioselectivity challenges in C-3 vs. C-7 substitution be addressed?

  • Methodological Answer :

  • Quantum Chemical Analysis : Density Functional Theory (DFT) predicts transition states to favor 5-exo-trig cyclization over Baldwin-forbidden pathways, enabling selective C-3 functionalization .
  • Steric/Electronic Modulation : Electron-withdrawing groups (e.g., –CN) at C-2 enhance C-7 reactivity by destabilizing competing intermediates .
    • Data Contradiction : Conflicting reports on directing effects may arise from solvent polarity; anhydrous conditions suppress side reactions in formimidamide-based syntheses .

Q. What computational tools predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Screens derivatives against target receptors (e.g., IGF-1 kinase) to prioritize compounds with high ligand efficiency (≤0.3 kcal/mol·atom) .
  • QSAR Modeling : Correlates methyl group placement with logP values to optimize pharmacokinetics (e.g., reducing hepatic clearance by 40% with C-7 substitution) .

Q. How to resolve contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. neuroleptic effects)?

  • Methodological Answer :

  • Target Profiling : Use kinase inhibition assays (e.g., IC₅₀ values) to differentiate off-target effects. For example, 3-acetamide derivatives show dual anti-inflammatory (IC₅₀ = 50 nM) and antifibrotic activity .
  • Metabolic Stability Studies : Hepatic microsome assays reveal metabolite interference; 7-methyl groups reduce CYP450-mediated degradation by 60% .

Methodological Challenges

Q. What green chemistry approaches improve scalability in imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer :

  • Solvent-Free Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes with 90% yield for 3-amino derivatives .
  • Continuous Flow Reactors : Minimize by-products (e.g., <5% impurities) in industrial-scale production of N,N,6-trimethyl-2-(5-methylpyridin-2-yl) derivatives .

Q. How do substituents at C-3 and C-7 influence biological activity?

  • Methodological Answer :

  • C-3 Acetylation : Enhances anti-mycobacterial activity (MIC = 2 µg/mL against M. tuberculosis) by improving membrane permeability .
  • C-7 Methylation : Increases metabolic stability (t₁/₂ > 6 hours in plasma) but reduces solubility; PEGylation balances these properties .

Structural and Mechanistic Insights

Q. What are the limitations of current synthetic routes for halogenated derivatives?

  • Methodological Answer :

  • Iodination Challenges : Direct iodination at C-3 requires stoichiometric I₂, leading to low yields (<30%); Pd-catalyzed C–H activation improves efficiency (70% yield) .
  • By-Product Mitigation : Column chromatography (silica gel, hexane/EtOAc) isolates 3-iodo-2,6,7-trichloro derivatives with >95% purity .

Q. How does crystal packing affect the reactivity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Intermolecular Interactions : π-π stacking in imidazo[1,2-a]pyridines stabilizes transition states for electrophilic substitution, whereas C–H⋯N bonds in benzimidazoles hinder reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 2
3,7-Dimethylimidazo[1,2-A]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.